molecular formula C12H10NaO2 B152867 Sodium 1-naphthaleneacetate CAS No. 61-31-4

Sodium 1-naphthaleneacetate

Cat. No.: B152867
CAS No.: 61-31-4
M. Wt: 209.20 g/mol
InChI Key: SNMLHWKCAMEYHB-UHFFFAOYSA-N
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Description

Sodium 1-naphthaleneacetate is a sodium salt of 1-naphthaleneacetic acid, a synthetic plant hormone belonging to the auxin family. It is widely used in agriculture to promote root formation and growth in plants. The compound is known for its ability to enhance the development of plant main roots and is commonly used in horticultural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 1-naphthaleneacetate can be synthesized through the neutralization of 1-naphthaleneacetic acid with sodium hydroxide. The reaction typically involves dissolving 1-naphthaleneacetic acid in a suitable solvent, such as methanol or ethanol, and then adding an equimolar amount of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then crystallized, filtered, and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Sodium 1-naphthaleneacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 1-naphthaleneacetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Sodium 1-naphthaleneacetate is unique in its high solubility in water and organic solvents, making it versatile for various applications. Its stability and effectiveness at low concentrations also set it apart from other auxins .

Properties

CAS No.

61-31-4

Molecular Formula

C12H10NaO2

Molecular Weight

209.20 g/mol

IUPAC Name

sodium;2-naphthalen-1-ylacetate

InChI

InChI=1S/C12H10O2.Na/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8H2,(H,13,14);

InChI Key

SNMLHWKCAMEYHB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[Na+]

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)O.[Na]

Key on ui other cas no.

25267-17-8
61-31-4

Pictograms

Corrosive; Irritant

Related CAS

86-87-3 (Parent)

Synonyms

1-naphthaleneacetic acid
1-naphthaleneacetic acid, ammonium salt
1-naphthaleneacetic acid, potassium salt
1-naphthaleneacetic acid, sodium salt
1-naphthylacetic acid
2-(1-naphthyl)acetic acid
2-(alpha-naphthyl)ethanoic acid
2-(naphthalen-1-yl)acetic acid
alpha-naphthaleneacetic acid
Galle-Donau
potassium 1-naphthaleneacetate
sodium 1-naphthaleneacetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does sodium 1-naphthaleneacetate influence the catalytic activity of imidazole-appended γ-cyclodextrin?

A1: Research indicates that this compound can enhance the catalytic activity of imidazole-appended γ-cyclodextrin (1) in the hydrolysis of p-nitrophenyl acetate. [] This enhancement is attributed to its function as a "spacer" within the relatively large γ-cyclodextrin cavity. By occupying space, this compound facilitates a more favorable binding conformation between the cyclodextrin and the substrate, thereby promoting the hydrolysis reaction. Interestingly, this effect is not observed with the smaller β-cyclodextrin derivative (2), where this compound actually hinders the reaction. [] This highlights the importance of size complementarity between the cyclodextrin, the substrate, and the spacer molecule for optimal catalytic efficiency.

Q2: What spectroscopic evidence suggests that this compound exhibits hydrophobic interactions in solution?

A2: Studies utilizing UV-Vis and fluorescence spectroscopy provide evidence for the hydrophobic interactions of this compound in various solutions. For instance, in water-methanol mixtures, increasing the methanol concentration enhances hydrophobic interactions, leading to a red shift in the emission spectra of this compound. [] This red shift signifies a change in the molecule's electronic environment, suggesting a shift towards a more hydrophobic environment as the solvent polarity decreases. Similar spectral shifts are observed in the presence of cationic surfactants like cetyltrimethylammonium bromide (CTAB), further supporting the role of hydrophobic interactions in the compound's behavior in solution. []

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